molecular formula C20H25N3O3S B2392082 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797899-17-2

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2392082
CAS No.: 1797899-17-2
M. Wt: 387.5
InChI Key: YGDBVHXMIFPXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2-bromoacetamide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: Nucleophilic substitution reactions may occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfonic acid derivative, while reduction could produce a different amine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(2-phenylethyl)-2-(3-methylphenylsulfonamido)acetamide: A structurally similar compound with potential differences in biological activity.

Uniqueness

The unique combination of the sulfonamide group with the pyrrolidine and phenylacetamide moieties in 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBVHXMIFPXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.